(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid
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Overview
Description
(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chloro group and an ethoxy-oxoethoxy group. This compound is of interest in organic synthesis, particularly in the field of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the substituted phenyl ring. This can be achieved by chlorination of a suitable phenyl precursor.
Ethoxy-oxoethoxy Substitution: The ethoxy-oxoethoxy group is introduced through an etherification reaction, where the phenyl ring is reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine.
Boronic Acid Formation: The final step involves the introduction of the boronic acid group. This is typically done through a borylation reaction using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form the corresponding phenol derivative.
Reduction: Reduction reactions can convert the boronic acid group to a boronate ester or an alcohol.
Substitution: The chloro group on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a catalyst.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Phenol derivatives.
Reduction: Boronate esters or alcohols.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
(3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and bioactive molecules.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of (3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid in Suzuki-Miyaura cross-coupling reactions involves the following steps:
Transmetalation: The boronic acid group reacts with a palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The palladium-boron complex undergoes oxidative addition with an aryl halide to form a palladium-aryl complex.
Reductive Elimination: The palladium-aryl complex undergoes reductive elimination to form the desired carbon-carbon bond and regenerate the palladium catalyst.
Comparison with Similar Compounds
Phenylboronic acid: Lacks the chloro and ethoxy-oxoethoxy substituents.
(3-Chloro-5-methoxyphenyl)boronic acid: Contains a methoxy group instead of the ethoxy-oxoethoxy group.
(3-Chloro-5-(2-methoxy-2-oxoethoxy)phenyl)boronic acid: Contains a methoxy-oxoethoxy group instead of the ethoxy-oxoethoxy group.
Uniqueness: (3-Chloro-5-(2-ethoxy-2-oxoethoxy)phenyl)boronic acid is unique due to the presence of both the chloro and ethoxy-oxoethoxy substituents, which can influence its reactivity and selectivity in chemical reactions. The combination of these substituents makes it a versatile intermediate for the synthesis of a wide range of organic compounds.
Properties
IUPAC Name |
[3-chloro-5-(2-ethoxy-2-oxoethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BClO5/c1-2-16-10(13)6-17-9-4-7(11(14)15)3-8(12)5-9/h3-5,14-15H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JNTDPYHYNWZFDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)Cl)OCC(=O)OCC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BClO5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.46 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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